(4-pentylphenyl)methanamine Hydrochloride
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Overview
Description
(4-pentylphenyl)methanamine Hydrochloride: is a chemical compound with the molecular formula C12H20ClN. It is a derivative of methanamine, where the amine group is attached to a phenyl ring substituted with a pentyl group. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-pentylphenyl)methanamine Hydrochloride typically involves the reaction of 4-pentylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-pentylphenyl)methanamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used as a model compound to investigate the metabolism and toxicity of similar amines.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (4-pentylphenyl)methanamine Hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- (4-phenylphenyl)methanamine Hydrochloride
- (4-methylphenyl)methanamine Hydrochloride
- (4-ethylphenyl)methanamine Hydrochloride
Comparison: Compared to these similar compounds, (4-pentylphenyl)methanamine Hydrochloride has a longer alkyl chain, which can influence its lipophilicity and biological activity. The pentyl group may enhance the compound’s ability to interact with hydrophobic regions of biological targets, potentially leading to increased potency and selectivity .
Conclusion
This compound is a versatile compound with significant applications in scientific research, chemistry, biology, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
(4-pentylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-2-3-4-5-11-6-8-12(10-13)9-7-11;/h6-9H,2-5,10,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYLFYOEGHUVPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379693 |
Source
|
Record name | (4-pentylphenyl)methanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105254-43-1 |
Source
|
Record name | (4-pentylphenyl)methanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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